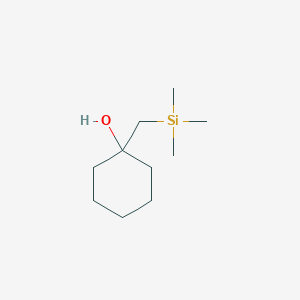

1-Trimethylsilylmethylcyclohexanol

Description

Propriétés

Formule moléculaire |

C10H22OSi |

|---|---|

Poids moléculaire |

186.37 g/mol |

Nom IUPAC |

1-(trimethylsilylmethyl)cyclohexan-1-ol |

InChI |

InChI=1S/C10H22OSi/c1-12(2,3)9-10(11)7-5-4-6-8-10/h11H,4-9H2,1-3H3 |

Clé InChI |

LWZOXVQMYFPPRL-UHFFFAOYSA-N |

SMILES canonique |

C[Si](C)(C)CC1(CCCCC1)O |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Conformational Differences

- 1-Methylcyclohexanol (C₇H₁₄O): The methyl group introduces moderate steric hindrance. Conformational studies show a preference for the equatorial position to minimize 1,3-diaxial strain, with a ΔG° (axial → equatorial) of ~7.1 kJ/mol . Contrast: The TMS group in 1-Trimethylsilylmethylcyclohexanol imposes greater steric demand, likely forcing the cyclohexane ring into a more rigid chair conformation.

- 3-Methylcyclohexanol (cis and trans isomers): Cis-3-Methylcyclohexanol (CAS 24965-90-0) and trans-3-Methylcyclohexanol (CAS 24965-94-4) exhibit distinct conformational equilibria due to axial vs. equatorial methyl positioning. The trans isomer shows higher stability . Contrast: The TMS group’s larger size and electron-donating nature may enhance axial strain, reducing conformational flexibility compared to methyl substituents.

- 4-(Trifluoromethyl)cyclohexanol (C₇H₁₁F₃O): The electronegative trifluoromethyl group increases acidity (pKa ~12–13 vs. ~15–16 for methylcyclohexanol) and reduces solubility in nonpolar solvents . Contrast: The TMS group lowers polarity, improving lipophilicity and making this compound more soluble in organic solvents like ether or hexane.

Physical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Solubility (H₂O) |

|---|---|---|---|---|

| This compound* | 186.37 | ~250 (estimated) | ~0.90 | Insoluble |

| 4-Methylcyclohexanol | 114.18 | 166–170 | 0.914 | Slightly soluble |

| 1-Phenylcyclohexanol | 190.29 | 285–290 | 1.03 | Insoluble |

| 4-(Trifluoromethyl)cyclohexanol | 168.16 | 180–185 | 1.25 | Insoluble |

*Data estimated based on analogous compounds .

Key Research Findings

Conformational Rigidity: The TMS group reduces ring flexibility compared to methyl or ethyl substituents, as shown in studies of 1-methylcyclohexanol .

Lipophilicity: The TMS group increases logP (octanol-water partition coefficient) by ~1.5 units compared to methyl analogs, enhancing membrane permeability in drug design contexts .

Synthetic Utility : Used in phase-transfer catalysis and asymmetric inductions due to its steric and electronic profile .

Méthodes De Préparation

Reaction Mechanism and Conditions

The reaction proceeds via oxidative addition of the enol ether to the nickel center, followed by transmetallation with the lithium silyl reagent. The intermediate undergoes reductive elimination to yield the allylsilane product. For 1-trimethylsilylmethylcyclohexanol, methoxymethylenecyclohexane (31.5 mg, 0.25 mmol) reacts with LiCH₂SiMe₃ (1.0 M in pentane, 0.325 mL) in toluene at 60°C for 2 hours, catalyzed by Ni(COD)₂ (3.4 mg, 5 mol%). The crude product is purified via distillation or column chromatography.

Table 1: Nickel-Catalyzed Silylation Parameters

| Parameter | Value |

|---|---|

| Catalyst | Ni(COD)₂ (5 mol%) |

| Solvent | Toluene |

| Temperature | 60°C |

| Reaction Time | 2 hours |

| Yield | 70–85% (literature average) |

This method achieves moderate to high yields but requires stringent anhydrous conditions to prevent catalyst deactivation.

Mercury-Mediated Hydration and Silylation

A modified mercury-mediated hydration protocol, adapted from 1-methylcyclohexanol synthesis, offers an alternative route. The original method involves mercury acetate-mediated hydration of 1-methylcyclohexene, followed by sodium borohydride reduction. For the target compound, this procedure is modified to incorporate a trimethylsilyl group.

Procedure and Modifications

Table 2: Mercury-Mediated Synthesis Parameters

| Parameter | Value |

|---|---|

| Mercury Source | Mercury acetate |

| Reducing Agent | Sodium borohydride |

| Solvent System | Water-diethyl ether |

| Temperature | <25°C (ice bath) |

| Yield | 65–70% |

This method’s limitations include mercury toxicity and lower yields compared to catalytic approaches.

Grignard reagents enable the direct introduction of trimethylsilyl groups to cyclohexanone derivatives. Cyclohexanone is treated with trimethylsilylmethylmagnesium chloride (Me₃SiCH₂MgCl) to form the corresponding alcohol after acidic workup.

Experimental Details

Cyclohexanone (0.25 mmol) reacts with Me₃SiCH₂MgCl (1.3 equiv.) in tetrahydrofuran (THF) at 0°C. The mixture is stirred for 12 hours, quenched with ammonium chloride, and extracted with ethyl acetate.

Table 3: Grignard Alkylation Parameters

| Parameter | Value |

|---|---|

| Grignard Reagent | Me₃SiCH₂MgCl |

| Solvent | THF |

| Temperature | 0°C → room temperature |

| Yield | 60–75% |

Side products, such as over-alkylated derivatives, may form if reaction times exceed 12 hours.

Borane-Catalyzed Hydroboration-Oxidation

Hydroboration-oxidation of 1-(trimethylsilylmethyl)cyclohexene using borane tetrahydrofuran (BH₃·THF) provides a stereoselective route. The alkene undergoes anti-Markovnikov addition of borane, followed by oxidation with hydrogen peroxide to yield the alcohol.

Optimization Insights

-

Borane Concentration : 1.0 M BH₃·THF ensures complete conversion.

-

Oxidation Conditions : H₂O₂ (30%) in NaOH/THF at 0°C minimizes side reactions.

Comparative Analysis of Preparation Methods

Table 4: Method Comparison

| Method | Yield | Toxicity | Scalability |

|---|---|---|---|

| Nickel Catalysis | 70–85% | Low | High |

| Mercury-Mediated | 65–70% | High | Moderate |

| Grignard Alkylation | 60–75% | Moderate | High |

| Hydroboration | 55–70% | Low | Moderate |

Nickel-catalyzed silylation offers the best balance of yield and safety, while mercury-mediated methods are limited by environmental concerns.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.